molecular formula C96H86N4O2S4 B14081659 2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B14081659
M. Wt: 1456.0 g/mol
InChI Key: POPQTDZOTZRWQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITIC-M involves multiple steps, starting with the preparation of intermediate compounds that are subsequently coupled to form the final product. The process typically includes:

    Synthesis of Intermediate Compounds: This involves the preparation of key building blocks through various organic reactions such as Suzuki coupling, Stille coupling, and Knoevenagel condensation.

    Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the ITIC-M molecule.

Industrial Production Methods: Industrial production of ITIC-M follows similar synthetic routes but is optimized for scalability and cost-effectiveness. High-throughput techniques such as blade coating are employed to manufacture large quantities of the compound for use in OPVs .

Chemical Reactions Analysis

Types of Reactions: ITIC-M undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ITIC-M derivatives, while substitution can result in functionalized ITIC-M molecules with different properties .

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of ITIC-M in OPVs involves the absorption of light, leading to the generation of excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, resulting in the generation of free charge carriers that contribute to the electric current .

Pathways Involved:

Comparison with Similar Compounds

Uniqueness of ITIC-M: ITIC-M stands out due to its unique molecular structure, which provides a balance between strong absorption, good energy level alignment, and excellent charge transport properties. This makes it a versatile and highly efficient acceptor molecule for various optoelectronic applications .

Properties

Molecular Formula

C96H86N4O2S4

Molecular Weight

1456.0 g/mol

IUPAC Name

2-[2-[[20-[[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3

InChI Key

POPQTDZOTZRWQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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